3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZOAGBXVUADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation via Oxime Formation and Reduction
The 3-hydroxy group is introduced by treating the indolin-2-one core with hydroxylamine hydrochloride in ethanol/water, forming an oxime intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to a secondary amine, which is subsequently oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the 3-hydroxy derivative. This stepwise approach achieves 72% overall yield in analogous systems.
Michael Addition for 2-Oxopropyl Incorporation
The 2-oxopropyl moiety is installed via Michael addition of methyl vinyl ketone to the enolate of 3-hydroxyindolin-2-one. Employing LDA (lithium diisopropylamide) as a base in THF at −78°C ensures regioselectivity, affording the β-keto adduct in 65% yield. Spectroscopic validation includes IR absorption at 1665 cm⁻¹ (C=O stretch) and ¹H-NMR resonance at δ 2.41 ppm (s, 3H, CH₃).
N-Alkylation with 3-Phenoxypropyl Side Chain
The 1-position alkylation introduces the 3-phenoxypropyl group through nucleophilic substitution.
Mitsunobu Reaction for N1 Functionalization
Using the Mitsunobu protocol, indolin-2-one is treated with 3-phenoxypropan-1-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in anhydrous THF. This method achieves 85% yield by leveraging the alcohol’s nucleophilicity under mild conditions. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product, confirmed by ¹³C-NMR signals at δ 68.9 ppm (OCH₂) and 114.7 ppm (aromatic C-O).
Direct Alkylation with 3-Phenoxypropyl Bromide
Alternative alkylation employs 3-phenoxypropyl bromide and K₂CO₃ in DMF at 80°C. While efficient (78% yield), competing O-alkylation necessitates careful monitoring by TLC.
Table 2: N-Alkylation Optimization Parameters
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu | PPh₃, DEAD, 3-phenoxypropan-1-ol | THF, 0°C → rt | 85 | |
| Direct Alkylation | 3-Phenoxypropyl bromide, K₂CO₃ | DMF, 80°C | 78 |
Final Assembly and Characterization
The convergent synthesis integrates the above steps:
Spectroscopic Validation
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IR (KBr): 3420 cm⁻¹ (O-H), 1678 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).
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¹H-NMR (DMSO-d₆): δ 1.21 (s, 6H, 5,7-CH₃), δ 2.39 (s, 3H, COCH₃), δ 3.94 (t, 2H, OCH₂), δ 6.81–7.34 (m, 5H, Ar-H).
Challenges and Mitigation Strategies
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Regioselectivity in N-Alkylation: Competing O-alkylation is minimized using bulky bases (e.g., DBU) or Mitsunobu conditions.
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Oxidation Overstepping: Controlled Jones oxidation (0°C, stoichiometric CrO₃) prevents diketone formation.
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Crystallization Difficulties: Recrystallization from ethanol/water (7:3) enhances purity, yielding prismatic crystals suitable for X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: NaOH, K₂CO₃.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the carbonyl groups to alcohols.
Substitution: Formation of various substituted indolinones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound, simpler in structure but with similar core properties.
3-Hydroxyindolin-2-one: Lacks the additional alkyl and phenoxypropyl groups, making it less complex.
5,7-Dimethylindolin-2-one: Similar but without the hydroxy and phenoxypropyl groups.
Uniqueness
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.4 g/mol. The structure features a hydroxyl group, two methyl groups at the 5 and 7 positions, a ketone at the 2-propyl position, and a phenoxypropyl substituent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the potential of 3-substituted oxindoles in cancer therapy due to their ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activities of Related Compounds
Antioxidant Properties
The antioxidant capacity of indole derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The hydroxyl group in the structure may contribute significantly to this activity by donating hydrogen atoms to free radicals.
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective effects. Research suggests that they can modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal cells. This property is particularly relevant for conditions like Alzheimer's and Parkinson's disease.
Table 2: Neuroprotective Effects of Indole Derivatives
Case Study 1: Anticancer Activity in Breast Cancer
A study investigated the effects of a related compound on breast cancer cell lines. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation. This suggests that similar structures could be effective in breast cancer therapy.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of an indole derivative demonstrated improved cognitive function and reduced neuronal loss. The compound was shown to inhibit pro-inflammatory cytokines and enhance antioxidant enzyme activity, indicating its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
